molecular formula C26H38O5 B195027 15-keto Latanoprost CAS No. 135646-98-9

15-keto Latanoprost

Numéro de catalogue B195027
Numéro CAS: 135646-98-9
Poids moléculaire: 430.6 g/mol
Clé InChI: DKYCMQSMHPIBBZ-VIZYZFHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

15-keto Latanoprost is a potential metabolite of latanoprost when administered to animals . It is produced by the oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis . It is also one of the common minor impurities found in commercial preparations of the bulk drug compound .


Synthesis Analysis

An efficient asymmetric synthetic route for the synthesis of anti-glaucoma agent, (15R)-latanoprost using Corey lactone diol as chiral substrate under Swern oxidation, allylic reduction and Wittig reaction conditions has been developed . This new synthetic protocol is a good alternative for the synthesis of latanoprost with high stereo selectivity and improved yield .


Molecular Structure Analysis

The molecular formula of 15-keto Latanoprost is C26H38O5 .


Chemical Reactions Analysis

15-keto Latanoprost is formed from latanoprost via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase in monkey cornea .


Physical And Chemical Properties Analysis

15-keto Latanoprost is a colorless to slightly yellow oil that is very soluble in acetonitrile and freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol . It is practically insoluble in water .

Applications De Recherche Scientifique

Application in Ophthalmology

Comprehensive Summary of the Application

15-keto Latanoprost, also known as 15-keto fluprostenol, is used in the field of Ophthalmology, specifically for the treatment of glaucoma . Glaucoma is one of the leading causes of irreversible blindness worldwide, characterized by progressive optic neuropathy in association with damage to the optic nerve head .

Methods of Application or Experimental Procedures

In a randomized double-masked placebo-controlled study, 12 patients with ocular normal tension glaucoma (NTG) were enrolled . To ensure patient compliance to treatment, all study subjects were hospitalized. In each patient, the eye to be submitted to the treatments was randomly chosen. After hospital admission, those patients received for 5 days at 8 P.M. either one drop of 15-keto fluprostenol (35 μg/ml) or one drop of placebo .

Results or Outcomes Obtained

Starting with the first intraocular pressure (IOP) measurement after the first treatment, IOP was reduced by about 14% in the eyes treated with 15-keto fluprostenol, in comparison with baseline IOP values of 15-keto fluprostenol-treated patients . The IOP reduction in the 15-keto fluprostenol-treated group was significantly compared to the placebo group (p < 0.05) starting from day 3 till day 6 of the study . Except for mild hyperemia in one 15-keto fluprostenol-treated eye, no other side effects were observed or reported by the enrolled patients .

Application in Veterinary Medicine

Comprehensive Summary of the Application

15-keto Latanoprost has been found to have applications in veterinary medicine, specifically in reducing the pupillary diameter in cats . This can be particularly useful in veterinary ophthalmology, where pupil dilation or constriction can be necessary for certain diagnostic procedures or treatments.

Methods of Application or Experimental Procedures

In a study, 15-keto Latanoprost was administered topically at a dose of 5 µg/eye . The effect on the pupillary diameter was then observed and recorded.

Results or Outcomes Obtained

The study found that topical administration of 15-keto Latanoprost effectively reduced the pupillary diameter in cats . This suggests that 15-keto Latanoprost could be a useful tool in veterinary ophthalmology for procedures requiring pupil constriction.

Application in Glaucoma Research

Comprehensive Summary of the Application

15-keto Latanoprost has been used in research studies to understand the mechanisms of glaucoma treatment . It is an active metabolite of the FP receptor agonist latanoprost , which is a commonly used ocular hypotensive drug .

Methods of Application or Experimental Procedures

In a study, intraocular administration of 15-keto latanoprost (1 µg/eye) was performed in cynomolgus monkeys . The study aimed to compare the ocular hypotensive effects of 15-keto latanoprost with the commercial preparation of latanoprost .

Results or Outcomes Obtained

The study found that 15-keto latanoprost effectively reduced intraocular pressure in the monkeys . The reduction in intraocular pressure produced by 0.001% 15-keto latanoprost was equivalent to, and at some measured time points, greater than the effect produced by 0.005% latanoprost . The intraocular pressure reduction by 15-keto latanoprost appeared to have no effect on aqueous humor production or tonographic outflow facility, indicating a drug-induced increase in uveoscleral outflow .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYCMQSMHPIBBZ-VIZYZFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432091
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-keto Latanoprost

CAS RN

135646-98-9
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-keto Latanoprost
Reactant of Route 2
15-keto Latanoprost
Reactant of Route 3
Reactant of Route 3
15-keto Latanoprost
Reactant of Route 4
15-keto Latanoprost
Reactant of Route 5
15-keto Latanoprost
Reactant of Route 6
15-keto Latanoprost

Citations

For This Compound
54
Citations
RF Wang, DJ Gagliuso, TW Mittag… - … & visual science, 2007 - iovs.arvojournals.org
… Therefore, the present study was designed to evaluate the ocular hypotensive effect of 15-keto latanoprost (KL) in three concentrations in glaucomatous monkey eyes compared with its …
Number of citations: 23 iovs.arvojournals.org
C Caruso, L Pacente, P Troiano, C Ostacolo… - International …, 2020 - Springer
… Within latanoprost metabolites, the 15-keto form (15-keto latanoprost) was found to decrease IOP in glaucomatous monkeys, bearing greater efficacy that latanoprost itself [21]. Therefore…
Number of citations: 6 link.springer.com
CCLPP Troiano, C Ostacolo - academia.edu
… Within latanoprost metabolites, the 15-keto form (15-keto latanoprost) was found to decrease IOP in glaucomatous monkeys, bearing greater efficacy that latanoprost itself [21]. Therefore…
Number of citations: 0 www.academia.edu
K Fujimori, T Okada, Y Urade - The journal of biochemistry, 2002 - academic.oup.com
Although prostagladndin (PG) F 2α and its analogue latanoprost decrease the intraocular pressure in a variety of animals, their intraocular metabolism has not yet been clarified. Here, …
Number of citations: 12 academic.oup.com
K Ishii, A Tomidokoro, M Nagahara… - … & visual science, 2001 - tvst.arvojournals.org
purpose. To evaluate the effect of topically administrated latanoprost on optic nerve head (ONH) circulation in Dutch rabbits, cynomolgus monkeys, and normal humans. methods. The …
Number of citations: 85 tvst.arvojournals.org
J Mehta, V Patel, N Kshatri, N Vyas - Analytical Methods, 2010 - pubs.rsc.org
… Stock solutions of latanoprost, 15-keto latanoprost and latanoprost acid were suitably … ml of BKC stock, 1.0 ml each of 15-keto latanoprost and latanoprost acid stock and 200 μl of timolol …
Number of citations: 32 pubs.rsc.org
M Okka - Selcuk Medical Journal, 2003 - selcukmedj.org
… EP PGF2, Although much less potent that the parent compound latanoprost, 15-keto latanoprost produces a small measure decrease (1mmHg) in the intra ocular pressure of normal …
Number of citations: 3 www.selcukmedj.org
K Kashiwagi, K Ito, H Haniuda… - … & visual science, 2013 - iovs.arvojournals.org
Purpose.: We investigated the IOP reduction and safety of latanoprost-loaded biodegradable nanosheet (LBNS) as a new antiglaucoma drug delivery system (DDS). Methods.: We …
Number of citations: 38 iovs.arvojournals.org
P Bandyopadhyay - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… The major degradation products at higher temperatures are its oxidation product, 15-keto latanoprost, and its hydrolysis product, the free acid form. The pH of Xalatan solution is 6.7. …
Number of citations: 1 link.springer.com
CB Toris, TG B'Ann, PL Kaufman - Survey of ophthalmology, 2008 - Elsevier
A decade has passed since the first topical prostaglandin analog was prescribed to reduce intraocular pressure (IOP) for the treatment of glaucoma. Now four prostaglandin analogs are …
Number of citations: 359 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.